

Spectral data (NMR, MS) of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

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Compound of Interest

Compound Name: 7-Bromo-1H-pyrazolo[4,3-b]pyridine

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An In-Depth Technical Guide to the Spectral Characterization of **7-Bromo-1H-pyrazolo[4,3-b]pyridine**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **7-Bromo-1H-pyrazolo[4,3-b]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Aimed at researchers and scientists, this document synthesizes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate unequivocal structural confirmation. We delve into the rationale behind experimental choices, present detailed acquisition protocols, and interpret the resulting spectra. This guide serves as a practical reference for the characterization of this and structurally related N-heterocyclic scaffolds.

Introduction

7-Bromo-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic N-heterocycle. The pyrazolopyridine core is a prominent scaffold in numerous biologically active compounds, demonstrating applications as kinase inhibitors and antagonists for various receptors.^[1] Accurate and thorough structural elucidation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. Spectroscopic techniques like NMR and MS provide definitive proof of a molecule's identity and purity. This guide offers an in-depth examination of the key spectral features of **7-Bromo-1H-pyrazolo[4,3-**

b]pyridine, grounded in experimentally obtained data and established spectroscopic principles.

Molecular Structure and Isomeric Considerations

The correct assignment of spectral data begins with a clear understanding of the molecular structure and potential isomers. **7-Bromo-1H-pyrazolo[4,3-b]pyridine** (Formula: C₆H₄BrN₃, Molecular Weight: ~198.02 g/mol) can be easily confused with its constitutional isomer, 7-Bromo-1H-pyrazolo[4,3-c]pyridine. The key difference lies in the position of the non-bridgehead nitrogen atom in the six-membered ring relative to the fused pyrazole. In the target '[4,3-b]' isomer, the pyridine nitrogen is at position 5, whereas in the '[4,3-c]' isomer, it is at position 4. This structural variance leads to distinct spectral fingerprints.

7-Bromo-1H-pyrazolo[4,3-c]pyridine

c_isomer

7-Bromo-1H-pyrazolo[4,3-b]pyridine

b_isomer

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Caption: Molecular structures of the target compound and its common isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Theoretical Mass and Isotopic Pattern

The presence of a bromine atom is a distinct feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7%

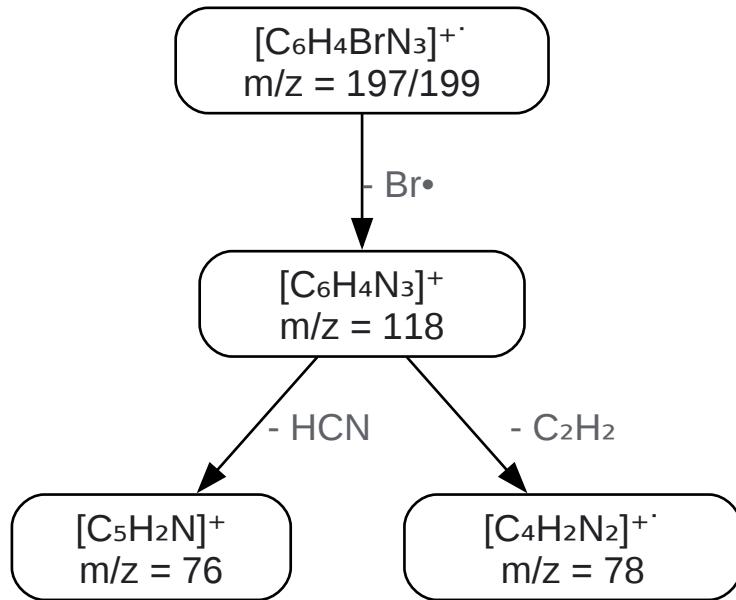
and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M^+) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 Da (M^+ and $M+2$).

Experimental Data Analysis

Experimental analysis shows a protonated molecular ion $[M+H]^+$ at m/z 197.9.^[2] This value corresponds to the molecule containing the ^{79}Br isotope. The expected $[M+H]^+$ peak for the ^{81}Br isotope would be at m/z 199.9. The observation of this pair of peaks is a definitive indicator of a monobrominated compound.

Plausible Fragmentation Pathway

Aromatic heterocyclic compounds tend to have stable molecular ions.^{[3][4]} Fragmentation often begins with the loss of small, stable molecules. For **7-Bromo-1H-pyrazolo[4,3-b]pyridine**, a plausible fragmentation pathway under Electron Impact (EI) or high-energy Collision-Induced Dissociation (CID) would involve initial loss of the bromine radical followed by cleavage of the pyrazole ring.



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Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: ESI-MS

This protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for observing the protonated molecular ion.

- Sample Preparation: Dissolve ~0.1 mg of **7-Bromo-1H-pyrazolo[4,3-b]pyridine** in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid promotes protonation.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 μ L/min using a syringe pump.
- ESI Source Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizing Gas (N_2): 1-2 Bar
 - Drying Gas (N_2): 6-8 L/min
 - Source Temperature: 100 - 150 °C
- Mass Analyzer Parameters:
 - Scan Range: m/z 50 - 500
 - Acquisition Mode: Full scan
 - Data Analysis: Check for the $[M+H]^+$ and $[M+Na]^+$ adducts. Verify the isotopic pattern for bromine (M^+ and $M+2$ peaks with ~1:1 intensity ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons of pyridine derivatives resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the ring current effect.[\[5\]](#)

Experimental Data (400 MHz, DMSO-d₆):[\[2\]](#)

- δ 13.89 (1H, broad singlet): This highly deshielded, broad signal is characteristic of the N-H proton of the pyrazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.
- δ 8.40 - 8.51 (1H, multiplet): Likely corresponds to the proton at the C3 position of the pyrazole ring.
- δ 8.32 - 8.40 (1H, multiplet): This signal can be assigned to the H6 proton on the pyridine ring, which is ortho to the electron-withdrawing nitrogen atom and thus significantly deshielded.
- δ 7.71 (1H, doublet, J = 4.80 Hz): This signal corresponds to the H5 proton on the pyridine ring. The observed coupling constant is typical for ortho-coupling in a pyridine ring.

¹³C NMR Spectroscopy

While direct experimental data for the ¹³C NMR of **7-Bromo-1H-pyrazolo[4,3-b]pyridine** is not readily available in the searched literature, we can predict the approximate chemical shifts based on known data for pyridine and pyrazole derivatives.[\[1\]](#)[\[5\]](#)[\[6\]](#) The carbon atoms in the pyridine ring are expected to be deshielded, particularly those adjacent to the nitrogen (C6 and C7a). The carbon atom bearing the bromine (C7) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

- C3: ~135-145 ppm
- C3a: ~115-125 ppm

- C5: ~120-130 ppm
- C6: ~145-155 ppm
- C7 (C-Br): ~110-120 ppm
- C7a: ~140-150 ppm

Rationale for Solvent Selection

Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound.[\[2\]](#) Its high polarity effectively solubilizes the planar, polar heterocyclic molecule. Crucially, as an aprotic solvent, it allows for the observation of the exchangeable N-H proton, which might be lost or rapidly exchanged in protic solvents like methanol-d₄ or D₂O.[\[5\]](#)

Experimental Protocol: ¹H NMR

- Sample Preparation: Accurately weigh 3-5 mg of **7-Bromo-1H-pyrazolo[4,3-b]pyridine** and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters (¹H):
 - Pulse Program: Standard single pulse (e.g., ' zg30').
 - Spectral Width: 0 - 16 ppm.
 - Number of Scans: 16-64 scans, depending on concentration.
 - Relaxation Delay (d1): 2 seconds.
 - Temperature: 298 K.
- Processing:
 - Apply Fourier transformation.

- Phase correct the spectrum manually.
- Calibrate the chemical shift by setting the residual DMSO solvent peak to δ 2.50 ppm.
- Integrate all signals.

Summary of Spectral Data

Technique	Parameter	Observed Value	Assignment
MS (ESI)	$[\text{M}+\text{H}]^+$	197.9 / 199.9 (Expected)	Molecular ion with ^{79}Br / ^{81}Br
^1H NMR	Chemical Shift (δ)	13.89 ppm (br s, 1H)	N1-H
8.40 - 8.51 ppm (m, 1H)	C3-H		
8.32 - 8.40 ppm (m, 1H)	C6-H		
7.71 ppm (d, 1H, J=4.80 Hz)	C5-H		

Conclusion

The combined spectral data from Mass Spectrometry and ^1H NMR spectroscopy provide a definitive structural confirmation of **7-Bromo-1H-pyrazolo[4,3-b]pyridine**. The MS data confirms the molecular formula and the presence of a single bromine atom through the characteristic isotopic pattern. The ^1H NMR spectrum clearly resolves the four distinct protons, with chemical shifts and coupling constants consistent with the fused aromatic ring system. This guide provides the necessary data, interpretation, and experimental protocols to aid researchers in the confident identification and characterization of this important heterocyclic scaffold.

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